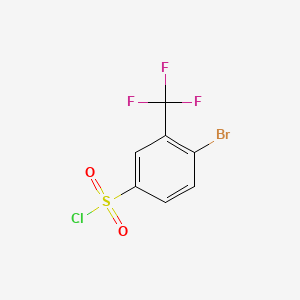

4-Bromo-3-(trifluoromethyl)benzenesulfonyl chloride

説明

4-Bromo-3-(trifluoromethyl)benzenesulfonyl chloride (CAS: 351003-47-9) is a halogenated sulfonyl chloride characterized by a bromo substituent at position 4 and a trifluoromethyl group at position 3 on the benzene ring. Its molecular formula is C₇H₃BrClF₃O₂S, with a molecular weight of 323.52 g/mol . Key physical properties include:

- Density: 1.833 g/cm³

- Refractive Index: 1.536

- Flash Point: >110°C (230°F)

- Purity: 97% (commercial grade) .

This compound is moisture-sensitive and classified under UN3265 (corrosive liquids) due to its reactive sulfonyl chloride group, which facilitates nucleophilic substitution reactions. It is commonly used as an intermediate in organic synthesis, particularly for preparing sulfonamides in pharmaceuticals and agrochemicals .

特性

IUPAC Name |

4-bromo-3-(trifluoromethyl)benzenesulfonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H3BrClF3O2S/c8-6-2-1-4(15(9,13)14)3-5(6)7(10,11)12/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QCFIMBHKZZLZAE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1S(=O)(=O)Cl)C(F)(F)F)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H3BrClF3O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40381027 | |

| Record name | 4-Bromo-3-(trifluoromethyl)benzenesulfonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40381027 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

323.52 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

351003-47-9 | |

| Record name | 4-Bromo-3-(trifluoromethyl)benzenesulfonyl chloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=351003-47-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Bromo-3-(trifluoromethyl)benzenesulfonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40381027 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-Bromo-3-(trifluoromethyl)benzenesulfonyl chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

準備方法

Reaction Conditions

- Temperature : 50–70°C

- Solvent : Concentrated sulfuric acid or inert aprotic solvents (e.g., dichloromethane)

- Molar Ratio : 1:1.5–1:20 (substrate:chlorosulfonic acid)

- Time : 4–6 hours

Industrial-scale production optimizes this method by incorporating distillation for purification, achieving >97% purity. A representative procedure from patent CN104961662A reports:

- Mix 48.6 g of 2-fluoro-6-trifluoromethyl-n-propyl sulfur benzene with 152.1 g of 36% HCl and 29.1 g of 65% HNO₃.

- Introduce 56.8 g of Cl₂ at 70°C over 5 hours.

- Isolate the product via phase separation and drying, yielding 90.2%.

Chlorination of Sulfonic Acids

Sulfonic acid precursors are converted to sulfonyl chlorides using chlorinating agents like thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅). This method is favored for its simplicity and scalability.

Protocol from CN112759536A

- Diazotization : Treat 2-bromoaniline with NaNO₂ and HCl at -5°C to form a diazonium salt.

- Chlorination : React the diazonium salt with SOCl₂ and CuCl catalyst at 0°C.

- Extraction : Use ethyl acetate and wash with Na₂CO₃ solution to isolate the product.

| Parameter | Value |

|---|---|

| Yield | 79.4% |

| Purity | >97% |

| Reaction Time | 4–6 hours |

This method avoids extreme temperatures, reducing energy consumption.

Halogenation-Sulfonation Sequences

Multi-step syntheses involve halogenation followed by sulfonation. For example:

Step 1: Bromination

3-(Trifluoromethyl)benzene is brominated using N-bromosuccinimide (NBS) in H₂SO₄ at 70–80°C to yield 4-bromo-3-(trifluoromethyl)benzene.

Step 2: Sulfonation

The brominated intermediate reacts with chlorosulfonic acid or SOCl₂ to introduce the sulfonyl chloride group. A study using SOCl₂ with CuCl catalysis achieved 85% yield.

Direct Chlorination with Cl₂ Gas

Patents describe gas-phase chlorination using Cl₂ under acidic conditions. For instance:

- Combine 2-fluoro-6-trifluoromethyl-alkyl sulfur benzene with HCl and HNO₃.

- Bubble Cl₂ through the mixture at 50–70°C.

- Isolate the product via crystallization.

| Condition | Optimal Range |

|---|---|

| Cl₂ Molar Ratio | 1:4–1:6 |

| Temperature | 50–70°C |

| Yield | >90% |

This method minimizes waste and is suitable for continuous production.

Industrial vs. Laboratory-Scale Methods

Industrial Production

Laboratory Synthesis

- Reagents : SOCl₂, PCl₅, or Cl₂ gas.

- Solvents : Tetrahydrofuran (THF) or 2-methyl-THF for improved solubility.

- Yields : 75–90%.

Optimization Strategies

Temperature Control

Maintaining 50–70°C prevents side reactions (e.g., hydrolysis of SOCl₂) while ensuring complete conversion.

Solvent Selection

Polar aprotic solvents like γ-valerolactone enhance reactivity, achieving 91% conversion in microwave-assisted reactions.

Catalytic Additives

CuCl accelerates chlorination, reducing reaction time from 12 to 4 hours. Pd catalysts enable Suzuki-Miyaura coupling for functionalized derivatives.

Comparative Analysis of Methods

| Method | Yield | Purity | Scalability |

|---|---|---|---|

| Chlorosulfonation | 90% | >97% | Industrial |

| SOCl₂ Chlorination | 79–85% | 95–97% | Laboratory |

| Direct Cl₂ Gas | >90% | >97% | Industrial |

| Halogenation-Sulfonation | 75% | 90% | Laboratory |

化学反応の分析

4-Bromo-3-(trifluoromethyl)benzenesulfonyl chloride undergoes various types of chemical reactions, including:

Substitution Reactions: It can react with nucleophiles such as amines, alcohols, and thiols to form sulfonamide, sulfonate ester, and sulfonate thioester derivatives, respectively.

Reduction Reactions: The compound can be reduced to form 4-bromo-3-(trifluoromethyl)benzenesulfonamide using reducing agents like lithium aluminum hydride (LiAlH4).

Oxidation Reactions: It can undergo oxidation to form sulfonic acid derivatives using oxidizing agents such as hydrogen peroxide (H2O2).

科学的研究の応用

Organic Synthesis

4-Bromo-3-(trifluoromethyl)benzenesulfonyl chloride serves as a versatile building block in organic synthesis. It is utilized in:

- Nucleophilic Substitution Reactions : Reacts with amines, alcohols, and thiols to form amides, esters, and thioesters.

- Coupling Reactions : Participates in Suzuki-Miyaura coupling to synthesize biaryl compounds.

Pharmaceutical Development

The compound is instrumental in developing pharmaceutical intermediates due to its ability to modify biomolecules. It aids in synthesizing active pharmaceutical ingredients that exhibit various biological activities.

Agrochemical Production

In agrochemicals, it is used to create herbicides and pesticides, leveraging its reactivity to form complex structures that enhance efficacy against pests.

Recent studies have highlighted the biological significance of this compound:

Antimicrobial Activity

Research indicates that this compound exhibits potent antimicrobial properties against various bacterial strains. A comparative study of minimum inhibitory concentrations (MIC) revealed:

| Compound | MIC (µg/mL) | Target Bacteria |

|---|---|---|

| This compound | TBD | S. aureus, E. coli |

| 4-Chloro derivative | 1 | MRSA |

| Dichloroaniline derivatives | 0.5 | S. aureus |

The presence of bromine and trifluoromethyl groups enhances its antibacterial activity, making it effective against resistant strains like MRSA.

Cytotoxicity Studies

While exploring cytotoxic effects, derivatives demonstrated IC50 values higher than 12.3 mg/L against human normal lung fibroblasts (MRC-5), indicating a favorable therapeutic index for further development while noting the potential for skin and eye irritation upon contact.

Case Studies

-

Antibacterial Activity Study :

A study involving various benzenesulfonate derivatives demonstrated that compounds with similar structural features exhibited significant activity against Gram-positive bacteria, including both methicillin-sensitive and methicillin-resistant strains. -

Pharmaceutical Applications :

In medicinal chemistry, the compound has been used as an intermediate for synthesizing anti-inflammatory agents, showcasing its utility in developing therapeutic agents targeting inflammatory pathways.

作用機序

The mechanism of action of 4-Bromo-3-(trifluoromethyl)benzenesulfonyl chloride involves its ability to act as an electrophile, reacting with nucleophiles to form covalent bonds. This reactivity is due to the presence of the sulfonyl chloride group, which is highly reactive towards nucleophilic attack . The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile.

類似化合物との比較

Comparison with Structurally Similar Compounds

Positional Isomers of Bromo-Trifluoromethyl Benzenesulfonyl Chlorides

The positions of bromo and trifluoromethyl substituents significantly influence reactivity, stability, and applications. Below is a comparative analysis of key isomers (data sourced from Combi-Blocks and other suppliers ):

| Compound Name | CAS Number | Substituent Positions | Molecular Weight (g/mol) | Purity | Key Differences |

|---|---|---|---|---|---|

| 4-Bromo-3-(trifluoromethyl)benzenesulfonyl chloride | 351003-47-9 | Br (4), CF₃ (3) | 323.52 | 98% | Reference compound ; optimal balance of electronic and steric effects for sulfonamide synthesis. |

| 2-Bromo-4-(trifluoromethyl)benzenesulfonyl chloride | 54403-98-4 | Br (2), CF₃ (4) | 323.52 | 97% | Lower steric hindrance at sulfonyl group due to meta-CF₃; may exhibit faster reaction kinetics. |

| 3-Bromo-5-(trifluoromethyl)benzenesulfonyl chloride | 351003-46-8 | Br (3), CF₃ (5) | 323.52 | 97% | Reduced electron-withdrawing synergy ; less reactive in nucleophilic substitutions. |

| 4-Bromo-2-(trifluoromethyl)benzenesulfonyl chloride | 176225-10-8 | Br (4), CF₃ (2) | 323.52 | 96% | Increased steric hindrance near sulfonyl group; lower purity suggests synthetic challenges. |

Key Observations :

- Electronic Effects : The trifluoromethyl group is a strong electron-withdrawing group (EWG), activating the sulfonyl chloride toward nucleophilic attack. When paired with bromo (also EWG) in para or meta positions, synergistic electronic activation occurs, enhancing reactivity .

- Synthetic Accessibility : Higher purity (98%) of the 4-Bromo-3-CF₃ isomer suggests optimized synthetic routes compared to other isomers .

Comparison with Non-Brominated Analogs

3-(Trifluoromethyl)benzenesulfonyl Chloride

- CAS: Not specified .

- Molecular Weight : 244.62 g/mol (vs. 323.52 for the brominated compound).

- Key Difference: Absence of bromo reduces molecular weight by ~24%. This compound is less halogenated, making it less reactive in aryl substitution reactions but more cost-effective for non-bromine-dependent syntheses .

Comparison with Non-Sulfonyl Chloride Analogs

4-Bromobenzoyl Chloride (CAS: 586-75-4)

- Functional Group : Benzoyl chloride (C₇H₄BrClO) vs. sulfonyl chloride.

- Reactivity : Benzoyl chlorides undergo nucleophilic acyl substitution, while sulfonyl chlorides participate in sulfonamide formation. The latter is more moisture-sensitive and requires stricter handling .

生物活性

4-Bromo-3-(trifluoromethyl)benzenesulfonyl chloride (CAS No. 351003-47-9) is a sulfonyl chloride compound that exhibits significant biological activity, particularly in the fields of medicinal chemistry and pharmacology. This article reviews its biological properties, mechanisms of action, and potential applications, supported by recent research findings.

This compound is characterized by the presence of a bromine atom and a trifluoromethyl group on the benzene ring, which enhances its electrophilic reactivity. The sulfonyl chloride functional group allows it to act as a potent electrophile in various chemical reactions.

The biological activity of this compound primarily arises from its ability to act as an electrophile, engaging in nucleophilic substitution reactions with various biological nucleophiles, including amines and thiols. This reactivity enables it to modify proteins and other biomolecules, potentially leading to therapeutic effects or toxicity.

Antimicrobial Properties

Recent studies have highlighted the antimicrobial potential of sulfonyl chlorides, including this compound. The compound has demonstrated activity against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA). For example, compounds with similar structural features have shown minimum inhibitory concentrations (MICs) ranging from 0.39 to 1.56 mg/L against MRSA strains .

Cytotoxicity

While exhibiting antimicrobial properties, sulfonyl chlorides are also known for their cytotoxic effects. The cytotoxicity profile can vary significantly based on the specific substituents on the benzene ring. For instance, compounds with trifluoromethyl groups have been associated with increased cytotoxicity due to their ability to disrupt cellular processes .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be understood through its structure-activity relationship:

| Substituent | Effect on Activity |

|---|---|

| Bromine (Br) | Enhances electrophilicity |

| Trifluoromethyl (CF₃) | Increases lipophilicity and potential toxicity |

| Sulfonyl chloride group | Essential for nucleophilic attack |

Research indicates that the presence of halogen substituents (like Br and CF₃) significantly enhances the compound's antibacterial properties while also contributing to its cytotoxicity .

Case Studies

- Antibacterial Activity : A study demonstrated that derivatives of benzenesulfonyl chlorides with similar structures exhibited potent antibacterial activity against both Gram-positive and Gram-negative bacteria. The incorporation of bromine and trifluoromethyl groups was crucial for enhancing their efficacy against resistant strains .

- Cytotoxic Effects : In vitro tests revealed that this compound displayed cytotoxic effects on various cancer cell lines. The mechanism involved disruption of cellular signaling pathways associated with proliferation and survival .

Safety and Toxicology

While this compound shows promise in therapeutic applications, it also poses risks due to its reactivity and potential toxicity. It can cause burns upon contact with skin or mucous membranes, necessitating careful handling in laboratory settings.

Q & A

Basic Research Questions

Q. What are the recommended storage conditions for 4-Bromo-3-(trifluoromethyl)benzenesulfonyl chloride to ensure stability?

- Answer: The compound is moisture-sensitive and decomposes upon exposure to water. It should be stored under inert gas (e.g., nitrogen or argon) in airtight containers at room temperature. Handling in a glovebox or desiccator is advised for prolonged experiments. Always confirm purity (>98% by GC) before use to avoid side reactions .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

- Answer: Key methods include:

- NMR Spectroscopy: ¹H/¹³C NMR to confirm substitution patterns (e.g., bromine and trifluoromethyl groups).

- Mass Spectrometry (MS): High-resolution MS (HRMS) for molecular ion verification (e.g., [M+H]⁺ or [M-Cl]⁺ fragments).

- Infrared (IR) Spectroscopy: Peaks near 1370 cm⁻¹ (S=O asymmetric stretch) and 1180 cm⁻¹ (S=O symmetric stretch) confirm sulfonyl chloride functionality.

- Purity Analysis: GC or HPLC with UV detection (≥98% purity threshold) .

Q. What synthetic routes are commonly used to prepare this compound?

- Answer: A two-step approach is typical:

Sulfonation: React 4-bromo-3-(trifluoromethyl)benzene with chlorosulfonic acid (ClSO₃H) to form the sulfonic acid intermediate.

Chlorination: Treat the sulfonic acid with phosphorus pentachloride (PCl₅) or thionyl chloride (SOCl₂) to yield the sulfonyl chloride.

- Critical Note: Monitor reaction temperatures (e.g., 0–5°C during sulfonation to avoid over-sulfonation) and use anhydrous conditions .

Advanced Research Questions

Q. How can regioselectivity challenges be addressed in nucleophilic substitution reactions involving this compound?

- Answer: The bromine atom is susceptible to displacement by nucleophiles (e.g., amines, thiols). To control regioselectivity:

- Electronic Effects: The electron-withdrawing trifluoromethyl group directs nucleophiles to the para position relative to the sulfonyl chloride.

- Steric Hindrance: Bulky nucleophiles favor substitution at the less hindered bromine site.

- Catalysis: Use transition metals (e.g., Pd) for cross-coupling reactions to selectively replace bromine with aryl/alkyl groups .

Q. What are the common pitfalls in synthesizing sulfonamide derivatives from this compound, and how can they be mitigated?

- Answer: Challenges include:

- Hydrolysis: Competing hydrolysis of the sulfonyl chloride group in aqueous conditions. Solution: Use anhydrous solvents (e.g., CH₂Cl₂, THF) and amine bases (e.g., pyridine) to scavenge HCl.

- Byproducts: Formation of disulfonimides due to excess amine. Solution: Employ stoichiometric control (1:1 molar ratio of sulfonyl chloride to amine) and low temperatures (0–5°C) .

Q. How can computational chemistry aid in predicting reaction pathways for derivatives of this compound?

- Answer: Density functional theory (DFT) calculations can:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。